

# synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine from O-ethylisourea

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## Compound of Interest

Compound Name: 2-Ethoxy-4,6-dihydroxypyrimidine

Cat. No.: B1589393

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## Application Notes: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**2-Ethoxy-4,6-dihydroxypyrimidine** is a critical intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.<sup>[1][2]</sup> Its pyrimidine core is a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.<sup>[3][4]</sup> This document provides a detailed protocol for the synthesis of **2-Ethoxy-4,6-dihydroxypyrimidine** via the condensation of an O-ethylisourea salt with a dialkyl malonate. The described method is efficient, scalable, and yields a high-purity product.<sup>[1][5]</sup>

### Key Applications

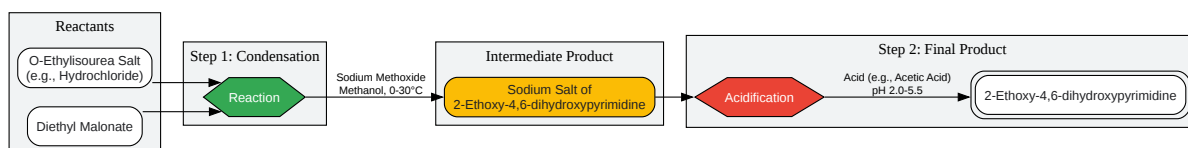
The primary utility of **2-Ethoxy-4,6-dihydroxypyrimidine** lies in its role as a precursor for more complex molecules. The hydroxyl groups at the 4 and 6 positions are readily converted to other functionalities, making it a versatile building block.

- **Agrochemicals:** It is a key starting material for various herbicides.<sup>[5]</sup> For instance, it can be halogenated to produce 2-Ethoxy-4,6-dichloropyrimidine or 2-Ethoxy-4,6-difluoropyrimidine, which are crucial intermediates in the manufacturing of potent herbicidal compounds.<sup>[5][6][7]</sup>

- Pharmaceuticals: The pyrimidine structure is fundamental to many therapeutic agents, including antiviral and anticancer drugs.[4][8] **2-Ethoxy-4,6-dihydroxypyrimidine** serves as an essential intermediate for synthesizing triazolopyrimidine sulfonamide-type drugs, such as the herbicide Diclosulam. The broader class of pyrimidine derivatives has been explored for various medicinal properties, including anti-inflammatory and enzyme-inhibitory activities.[3]

## Synthesis Workflow

The synthesis proceeds via a base-catalyzed condensation reaction to form the pyrimidine ring, followed by acidification to yield the final neutral product.



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Caption: Workflow for the synthesis of **2-Ethoxy-4,6-dihydroxypyrimidine**.

## Experimental Protocol

This protocol details the synthesis of the monosodium salt of **2-Ethoxy-4,6-dihydroxypyrimidine** and its subsequent conversion to the neutral form.[9]

Materials and Reagents:

- O-ethylisourea hydrochloride (or sulfate)
- Dimethyl malonate or Diethyl malonate[5][9]
- Sodium methoxide (solid or solution in methanol)
- Methanol
- Acetic acid (or other suitable mineral acid)
- Deionized water

#### Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a solution of sodium methoxide in methanol.
- **Cooling:** Cool the sodium methoxide solution to a temperature between 0°C and 10°C using an ice bath.<sup>[9]</sup>
- **Addition of Reactants:**
  - In a separate container, prepare a solution or slurry of O-ethylisourea salt (e.g., hydrochloride) and dimethyl malonate in methanol.
  - Slowly add this mixture to the cooled sodium methoxide solution via the addition funnel, ensuring the reaction temperature is maintained below 30°C.<sup>[9][10]</sup>
- **Reaction:** After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20°C) for several hours (typically 2-6 hours) to ensure the condensation reaction goes to completion.<sup>[5]</sup> The formation of the sodium salt of **2-ethoxy-4,6-dihydroxypyrimidine** may be observed as a precipitate.
- **Protonation (Acidification):**
  - Once the reaction is complete, the resulting slurry or solution containing the pyrimidine salt is prepared for acidification. The salt can be isolated first or acidified in situ.
  - Dissolve or suspend the pyrimidine salt in water.<sup>[1]</sup>
  - Slowly add an acid, such as acetic acid, to adjust the pH to a range of 2.0 to 5.5, with an optimal pH around 4.0.<sup>[1][10]</sup>
- **Isolation and Purification:**
  - Upon acidification, the neutral **2-Ethoxy-4,6-dihydroxypyrimidine** will crystallize and precipitate out of the solution.<sup>[1][10]</sup>
  - Isolate the solid product by filtration.

- Wash the collected solid with cold deionized water to remove any residual salts.[\[1\]](#)
- Dry the final product under a vacuum to yield purified **2-Ethoxy-4,6-dihydropyrimidine**.

## Data Presentation

Table 1: Reaction Parameters and Product Characteristics This table summarizes typical reaction conditions and expected outcomes based on related synthesis routes.

| Parameter            | Value                                 | Reference                                |
|----------------------|---------------------------------------|--|
| Reactants            | O-ethylisourea salt, Diethyl malonate | <a href="#">[5]</a>                      |
| Base                 | Sodium Methoxide                      | <a href="#">[5]</a> <a href="#">[9]</a>  |
| Solvent              | Methanol                              | <a href="#">[5]</a> <a href="#">[9]</a>  |
| Reaction Temperature | 0°C to 30°C                           | <a href="#">[9]</a> <a href="#">[10]</a> |
| Reaction Time        | ~6 hours                              | <a href="#">[5]</a>                      |
| Typical Yield        | ~88.7%                                | <a href="#">[5]</a>                      |
| Purity (HPLC)        | >99%                                  | <a href="#">[5]</a>                      |

Table 2: Physicochemical Properties of **2-Ethoxy-4,6-dihydropyrimidine**

| Property          | Value   | Reference                                |
|-------------------|---|--|
| CAS Number        | 61636-08-6  | <a href="#">[2]</a> <a href="#">[11]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> | <a href="#">[2]</a>                      |
| Molecular Weight  | 156.14 g/mol  | <a href="#">[2]</a> <a href="#">[11]</a> |
| Appearance        | Crystalline solid   | <a href="#">[1]</a>                      |
| Melting Point     | >318°C  | <a href="#">[11]</a>                     |
| pKa               | 4.61 ± 0.10 (Predicted)                                     | <a href="#">[11]</a>                     |

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium methoxide is highly corrosive and reacts violently with water. Handle with extreme care.
- Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.

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## References

- 1. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 2. 2-Ethoxy-4,6-dihydroxypyrimidine | Alzchem Group [alzchem.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]
- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 7. CN114262300A - Preparation method of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 8. Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE | lookchem [lookchem.com]
- 9. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 10. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]

- 11. 2-Ethoxy-4,6-dihydroxypyrimidine Two Chongqing Chemdad Co. , Ltd [chemdad.com]
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